molecular formula C18H12Br2N4O B11310651 4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11310651
M. Wt: 460.1 g/mol
InChI Key: MBYLPRZJVACXNX-UHFFFAOYSA-N
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Description

4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research. The presence of bromine atoms and the imidazo[1,2-a]pyrazine core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with aldehydes, followed by cyclization and bromination steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of environmentally benign and metal-free protocols is also being explored to minimize ecological impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • 4-Bromo-2-phenylimidazo[1,2-a]pyrazine

Comparison: 4-Bromo-2-{3-[(4-bromophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to the presence of both bromine atoms and the imidazo[1,2-a]pyrazine core. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the bromine atoms can enhance the compound’s reactivity and binding affinity to certain targets .

Properties

Molecular Formula

C18H12Br2N4O

Molecular Weight

460.1 g/mol

IUPAC Name

4-bromo-2-[3-(4-bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C18H12Br2N4O/c19-11-1-4-13(5-2-11)22-18-17(14-9-12(20)3-6-15(14)25)23-16-10-21-7-8-24(16)18/h1-10,22,25H

InChI Key

MBYLPRZJVACXNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O)Br

Origin of Product

United States

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